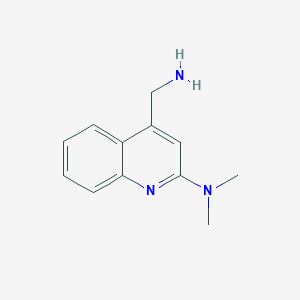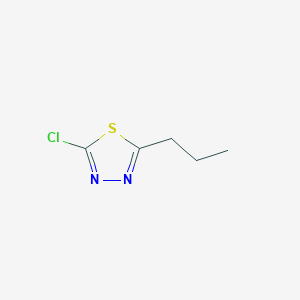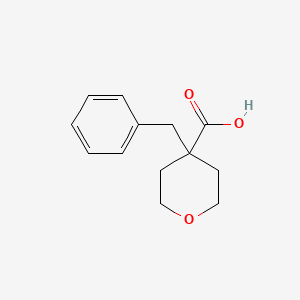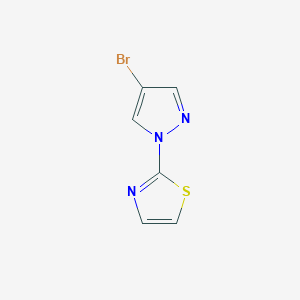![molecular formula C20H26ClNO B1374562 4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-12-8](/img/structure/B1374562.png)
4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride” is a chemical compound used in scientific experiments to research its biological properties and potential applications in various fields of research and industry. It’s also known as S-[2-(Diethylamino)ethyl] 2-[1,1′-biphenyl]-4-ylbutanethioate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The reaction involved a mixture of ethyl 4-({(2′-cyano-[1,1′-biphenyl]-4-yl)methyl}amino)benzoate, substituted phenacyl bromides, and anhydrous K2CO3 in acetonitrile, stirred for 24 hours at 27–30°C .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For instance, the molecular formula of S-[2-(Diethylamino)ethyl] 2-[1,1′-biphenyl]-4-ylbutanethioate hydrochloride is C22H30ClNOS .科学的研究の応用
Antibacterial Applications
This compound has been synthesized and screened for its potential antibacterial properties. The structure allows for interaction with bacterial cell components, potentially inhibiting growth or killing bacteria. This could be particularly useful in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anticancer Research
The compound’s ability to interact with various biological pathways makes it a candidate for anticancer research. It may be involved in the inhibition of cancer cell proliferation or inducing apoptosis in malignant cells. Its efficacy and safety in this regard are subjects of ongoing studies .
Anti-Tuberculosis (TB) Activity
Given the global impact of tuberculosis, this compound’s potential anti-TB activity is significant. It could offer a new avenue for treatment, especially considering the need for new drugs due to the emergence of multi-drug resistant TB strains .
Molecular Docking Studies
Molecular docking studies have been carried out on this compound, targeting enzymes like P38 MAP kinase protein. These studies help in understanding the compound’s interaction at the molecular level, which is crucial for drug design and development .
Pharmacokinetics and Drug Development
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest good bioavailability, indicating its potential as a drug candidate. Its pharmacokinetic profile is essential for determining its suitability for further development into a therapeutic agent .
Enhancing Bioavailability
Modifications to the compound, such as the introduction of tetrazole moieties, aim to boost lipophilicity and enhance bioavailability. This could lead to the development of more effective pharmacological agents with fewer side effects .
Interaction with Enzymes and Receptors
The compound’s ability to interact with enzymes and receptors in organisms through non-covalent interactions opens up possibilities for a wide range of biological properties. This includes the development of novel medications that can target specific pathways or receptors .
Potential for Diverse Biological Properties
Due to its versatile structure, the compound may exhibit a range of biological properties, such as antifungal, anti-inflammatory, antimalarial, antiviral, and more. These properties make it a valuable subject for extensive pharmacological research .
特性
IUPAC Name |
4-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-4-19(5-3-1)20-8-6-18(7-9-20)16-22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMROLLYAZQTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)

![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)

![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)